

Spectroscopic Profile of Ethyl 2-Phenylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Cat. No.: B1311197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-Phenylthiazole-4-carboxylate** (CAS No. 59937-01-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its characteristic spectral data, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **Ethyl 2-phenylthiazole-4-carboxylate** is $\text{C}_{12}\text{H}_{11}\text{NO}_2\text{S}$, with a molecular weight of 233.29 g/mol. The structural and spectral data are summarized in the tables below for quick reference.

^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.15	s	1H	H-5 (thiazole)
7.95 - 7.92	m	2H	Ar-H
7.48 - 7.45	m	3H	Ar-H
4.42	q, $J = 7.1$ Hz	2H	-OCH ₂ CH ₃
1.40	t, $J = 7.1$ Hz	3H	-OCH ₂ CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
169.1	C=O (ester)
161.8	C-2 (thiazole)
147.5	C-4 (thiazole)
133.4	Ar-C
130.8	Ar-CH
129.2	Ar-CH
126.6	Ar-CH
125.7	C-5 (thiazole)
61.5	-OCH ₂ CH ₃
14.4	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3125	C-H stretch (aromatic)
2980	C-H stretch (aliphatic)
1720	C=O stretch (ester)
1540	C=N stretch (thiazole)
1230	C-O stretch (ester)

Mass Spectrometry (MS) Data

m/z	Assignment
233	[M] ⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

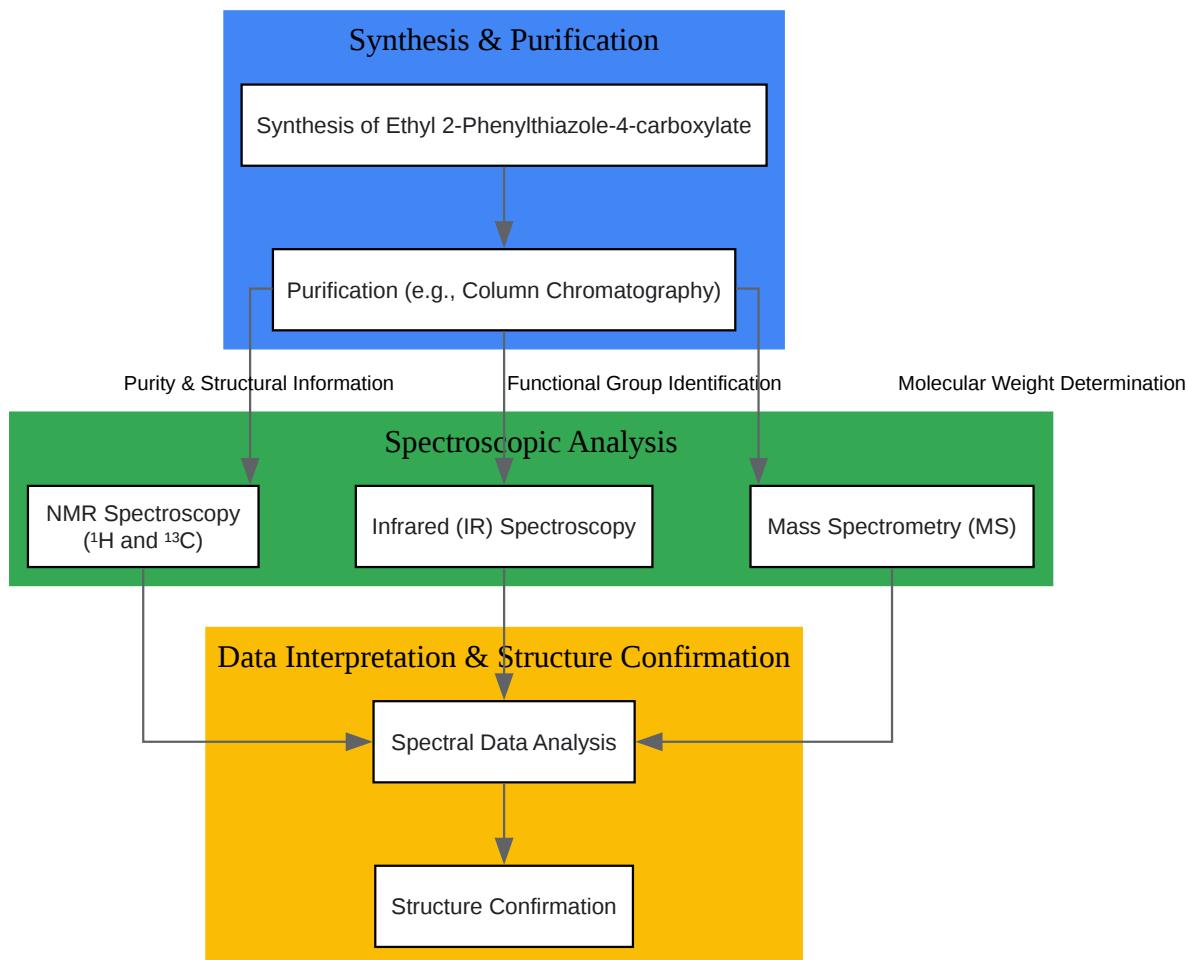
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct infusion, and the mass-to-charge ratio (m/z) of the molecular ion was determined.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a synthesized compound like **Ethyl 2-Phenylthiazole-4-carboxylate** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-Phenylthiazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311197#spectroscopic-data-nmr-ir-ms-of-ethyl-2-phenylthiazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com